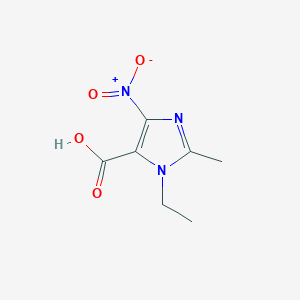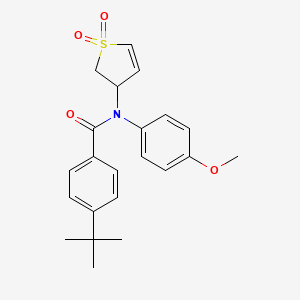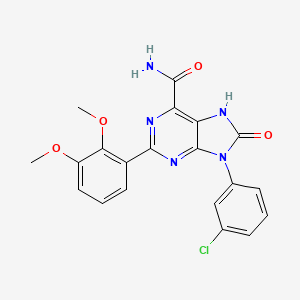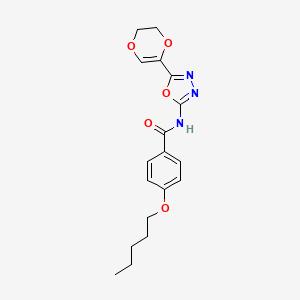![molecular formula C16H15NO4 B2504023 2-[2-(4-Methylphenoxy)acetamido]benzoic acid CAS No. 59090-64-1](/img/structure/B2504023.png)
2-[2-(4-Methylphenoxy)acetamido]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[2-(4-Methylphenoxy)acetamido]benzoic acid” is a chemical compound . It is used for pharmaceutical testing . The compound contains a total of 38 bonds, including 23 non-H bonds, 14 multiple bonds, 6 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 secondary amide (aliphatic), 1 hydroxyl group, and 2 ethers (aromatic) .
Molecular Structure Analysis
The molecular structure of “this compound” includes 38 bonds in total: 23 non-H bonds, 14 multiple bonds, 6 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 secondary amide (aliphatic), 1 hydroxyl group, and 2 ethers (aromatic) .Applications De Recherche Scientifique
Synthesis and Characterization
Research has shown the synthesis and characterization of related compounds, focusing on their structural properties and potential as intermediates for further chemical reactions. For instance, the synthesis of novel imines and thiazolidinones from related compounds has been explored, with these compounds evaluated for their antibacterial and antifungal activities (Fuloria et al., 2009). Similarly, studies on the design and synthesis of 3-acetamido-4-methyl benzoic acid derivatives as inhibitors of protein tyrosine phosphatase 1B highlight the medicinal chemistry applications of these compounds (Rakse et al., 2013).
Antimicrobial and Antitumor Applications
The antimicrobial and antitumor potential of derivatives has been a significant area of study. Compounds synthesized from similar structures have demonstrated promising antibacterial and antifungal properties, indicating their potential use in developing new therapeutic agents (Fuloria et al., 2014). Furthermore, the anti-tumor and proapoptotic effects of substituted benzophenone analogues in Ehrlich ascites tumor cells suggest the potential of these compounds in cancer therapy (Prabhakar et al., 2006).
Advanced Oxidation Processes
The compound has been studied in the context of advanced oxidation processes (AOPs), where its by-products, biotoxicity, and degradation pathways have been explored. These studies are crucial in understanding the environmental impact and degradation mechanisms of pharmaceutical compounds in water treatment processes (Qutob et al., 2022).
Environmental Applications
The environmental degradation and treatment of related compounds, such as phenoxyacetic and benzoic acid herbicides, using membrane bioreactor technology, have been researched. These studies contribute to developing more efficient and environmentally friendly methods for breaking down toxic herbicides in wastewater treatment (Ghoshdastidar & Tong, 2013).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of the compound 2-[2-(4-Methylphenoxy)acetamido]benzoic acid is TMEM206 . TMEM206 is a protein that mediates currents in cells . The role of TMEM206 is significant in various physiological functions, including cell volume regulation, vesicular acidification, transepithelial transport, and cellular signaling .
Mode of Action
The compound this compound interacts with its target TMEM206 by inhibiting its mediated currents . This interaction results in a change in the normal functioning of TMEM206, thereby affecting the physiological processes it regulates .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving TMEM206. The inhibition of TMEM206 mediated currents by the compound can disrupt the normal functioning of these pathways, leading to downstream effects on the physiological processes regulated by TMEM206 .
Pharmacokinetics
Like other benzoic acid derivatives, it is expected to undergo metabolism in the liver and excretion as a conjugate with glycine .
Result of Action
The molecular and cellular effects of the action of this compound are primarily due to its inhibition of TMEM206 mediated currents . This can lead to changes in the physiological processes regulated by TMEM206, including cell volume regulation, vesicular acidification, transepithelial transport, and cellular signaling .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the inhibitory efficacy of the compound on TMEM206 is limited at pH 6.0, but it is a potent inhibitor for functional studies at pH 4.5 . This suggests that the compound’s action can be influenced by the pH of its environment .
Propriétés
IUPAC Name |
2-[[2-(4-methylphenoxy)acetyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-11-6-8-12(9-7-11)21-10-15(18)17-14-5-3-2-4-13(14)16(19)20/h2-9H,10H2,1H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRDLJPISQQAXCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-oxobutanoate](/img/structure/B2503940.png)

![2-({[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2503944.png)
![5-(3-chlorobenzyl)-3-(4-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2503945.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone](/img/structure/B2503946.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2503947.png)


![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2503953.png)
![Ethyl 3-(4-methoxyphenyl)-5-(2-(naphthalen-1-yl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2503959.png)

![(Z)-2-Cyano-3-cyclopropyl-N-[2-(2,6-dimethylanilino)-2-oxoethyl]prop-2-enamide](/img/structure/B2503961.png)

methanone](/img/structure/B2503964.png)